

Spectroscopic Profile of 2-Bromo-5-fluoro-4-methylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name:	2-Bromo-5-fluoro-4-methylbenzaldehyde
Cat. No.:	B569735

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Bromo-5-fluoro-4-methylbenzaldehyde** (CAS No. 916792-21-7).^[1] Intended for researchers, scientists, and professionals in drug development, this document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for obtaining such spectra are also presented. The molecular formula for this compound is C₈H₆BrFO, with a molecular weight of 217.04 g/mol .^[1]

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **2-Bromo-5-fluoro-4-methylbenzaldehyde**, the following data tables are based on established principles of spectroscopy and analysis of structurally analogous compounds. These predictions serve as a reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **2-Bromo-5-fluoro-4-methylbenzaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.2	Singlet	1H	Aldehyde proton (-CHO)
~7.8	Doublet	1H	Aromatic proton (H-6)
~7.2	Doublet	1H	Aromatic proton (H-3)
~2.4	Singlet	3H	Methyl protons (-CH ₃)

Solvent: CDCl₃, Reference: TMS at 0 ppm. Coupling constants (J) for aromatic protons are expected to be in the range of 2-4 Hz for meta coupling and 8-10 Hz for ortho coupling.

Table 2: Predicted ¹³C NMR Data for **2-Bromo-5-fluoro-4-methylbenzaldehyde**

Chemical Shift (δ , ppm)	Assignment
~190	Aldehyde carbon (C=O)
~160 (d, ¹ JCF \approx 250 Hz)	C-F
~140	C-CH ₃
~135	C-CHO
~130	C-H (aromatic)
~120 (d, ² JCF \approx 25 Hz)	C-Br
~115 (d, ² JCF \approx 20 Hz)	C-H (aromatic)
~20	Methyl carbon (-CH ₃)

Solvent: CDCl₃. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Bromo-5-fluoro-4-methylbenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2850, ~2750	Medium	C-H stretch of aldehyde
~1700	Strong	C=O stretch of aldehyde
~1600, ~1475	Medium to Strong	C=C stretch of aromatic ring
~1250	Strong	C-F stretch
~1100	Medium	C-H in-plane bending
~850	Strong	C-H out-of-plane bending
~650	Medium	C-Br stretch

Sample preparation: KBr pellet or as a thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Bromo-5-fluoro-4-methylbenzaldehyde**

m/z	Relative Intensity	Assignment
216/218	High	[M] ⁺ (Molecular ion peak, characteristic bromine isotope pattern)
215/217	Medium	[M-H] ⁺
187/189	Medium	[M-CHO] ⁺
108	Medium	[M-Br-CO] ⁺
79/81	Medium	[Br] ⁺

Ionization method: Electron Ionization (EI). The presence of bromine will result in a characteristic M/M+2 isotopic pattern with nearly equal intensity.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-5-fluoro-4-methylbenzaldehyde** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse program for proton NMR.
 - Set the spectral width to cover the range of approximately -2 to 12 ppm.
 - Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of approximately 0 to 200 ppm.
 - A larger number of scans will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal.

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **2-Bromo-5-fluoro-4-methylbenzaldehyde** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.
- Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Purge the instrument with dry air or nitrogen to minimize atmospheric interference.
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, scan the range from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: Perform a baseline correction and label the significant absorption peaks.

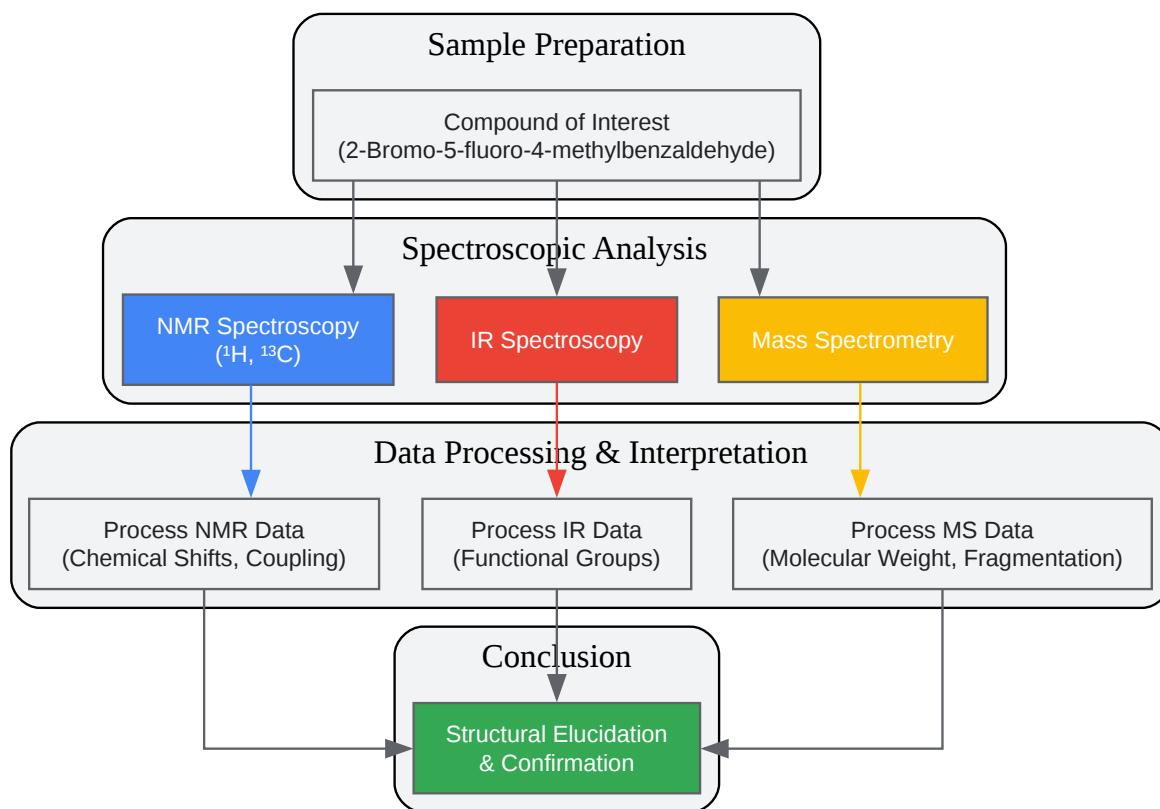
Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
- Data Acquisition:
 - Set the ionization energy to 70 eV.
 - Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300.
 - Maintain the ion source temperature at approximately 200-250 °C.

- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern of bromine.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. calpaclab.com [calpaclab.com]
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